The compound is classified under the category of central nervous system agents, specifically targeting histamine receptors and serotonin transport mechanisms. It is synthesized as part of ongoing research into novel antidepressant therapies that leverage the modulation of neurotransmitter systems to alleviate symptoms of depression.
The synthesis of JNJ-28583867 involves several key steps, typically beginning with the preparation of intermediates through various chemical reactions. The synthesis process can be summarized as follows:
The detailed procedure includes heating mixtures of starting materials in solvents like ethanol, followed by filtration and washing steps to isolate intermediates effectively.
JNJ-28583867 has a complex molecular structure characterized by a tetrahydroisoquinoline framework. Its IUPAC name is 2-Methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline. The molecular formula is C₁₈H₂₄N₂O₂S, with a molecular weight of approximately 336.46 g/mol.
Key structural features include:
JNJ-28583867 undergoes various chemical reactions relevant to its pharmacological activity:
The mechanism of action for JNJ-28583867 involves:
JNJ-28583867 exhibits several notable physical and chemical properties:
JNJ-28583867 has promising applications primarily in:
The treatment of Major Depressive Disorder (MDD) has been dominated for over 50 years by the monoamine hypothesis, which posits that depressive states arise from deficiencies in serotonin (5-HT), norepinephrine (NE), and dopamine. First-generation antidepressants, including monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), aimed to increase synaptic concentrations of these neurotransmitters. Selective serotonin reuptake inhibitors (SSRIs), introduced in the 1980s, became first-line treatments due to improved safety profiles. However, significant limitations persist: remission rates remain below 60%, onset of efficacy is delayed by 4–12 weeks, and residual symptoms (e.g., fatigue and cognitive impairment) are common. Treatment-resistant depression (TRD), defined as inadequate response to ≥2 antidepressants, affects 30–46% of MDD patients and represents a major unmet clinical need [1] [7].
Single-target agents like SSRIs fail to address the neurobiological complexity of MDD, which involves dysregulation across multiple neurotransmitter systems. This has spurred interest in multitarget therapeutics designed to simultaneously modulate complementary pathways. For example, serotonin-norepinephrine reuptake inhibitors (SNRIs) demonstrate superior efficacy over SSRIs by enhancing both 5-HT and NE transmission. Dual-target agents represent an evolution of this strategy, combining mechanisms such as neurotransmitter reuptake inhibition with receptor modulation to amplify therapeutic effects, accelerate onset, and improve functional recovery. Network pharmacology analyses suggest such agents may better restore dysfunctional neural circuits implicated in mood and cognition [4] [8].
The histamine H₃ receptor (H₃R) is an autoreceptor and heteroreceptor abundantly expressed in the CNS. As a presynaptic inhibitory receptor, its antagonism enhances the release of histamine, which promotes wakefulness via cortical activation. Crucially, H₃R antagonists also modulate key non-histaminergic systems:
Concurrently, serotonin transporter (SERT) inhibition increases synaptic 5-HT availability. The synergy arises from H₃R antagonism counteracting SSRI-induced somnolence and augmenting 5-HT/DA/NE release, thereby addressing a broader symptom profile (e.g., anhedonia, psychomotor retardation) [2] [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1